

An In-depth Technical Guide to Latanoprost Acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Latanoprost acid-d4*

Cat. No.: *B569910*

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This technical guide provides a comprehensive overview of **Latanoprost acid-d4**, a deuterated analog of Latanoprost acid, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, analytical applications, and biological significance.

Core Compound Properties

Latanoprost acid-d4 is a stable, isotopically labeled form of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost.^[1] Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Latanoprost acid in biological samples.^{[2][3]} The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement.^{[2][4]}

Physicochemical Data

A summary of the key physicochemical properties of **Latanoprost acid-d4** is presented in Table 1.

Property	Value	Source
Chemical Formula	$C_{23}H_{30}D_4O_5$	[2] [4]
Molecular Weight	394.5 g/mol	[2] [4]
CAS Number	1224443-47-3	[2] [4]
Appearance	A solution in methyl acetate	[2] [4]
Purity	$\geq 99\%$ deuterated forms (d ₁ -d ₄)	[2] [4]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml	[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Latanoprost acid-d4**.

Spectroscopic Data	Details	Source
Mass Spectrometry	Precursor ion $[M+H]^+$ at m/z 395.2, with fragment ions corresponding to successive water losses.	[5]
¹ H-NMR Spectroscopy	Spectral data would be similar to Latanoprost acid, with the absence of signals corresponding to the deuterated positions.	[6]
¹³ C-NMR Spectroscopy	Spectral data would be consistent with the structure of Latanoprost acid, with potential minor shifts due to isotopic effects.	[7]

Synthesis and Isotopic Labeling

The synthesis of **Latanoprost acid-d4** involves a multi-step organic synthesis pathway similar to that of Latanoprost, with the key difference being the introduction of deuterium atoms at specific positions.^{[8][9]} While a detailed, step-by-step protocol for the deuteration of Latanoprost acid is not readily available in the public domain, the general approach involves the use of a deuterated reagent at a suitable stage of the synthesis. A plausible synthetic workflow is outlined below.



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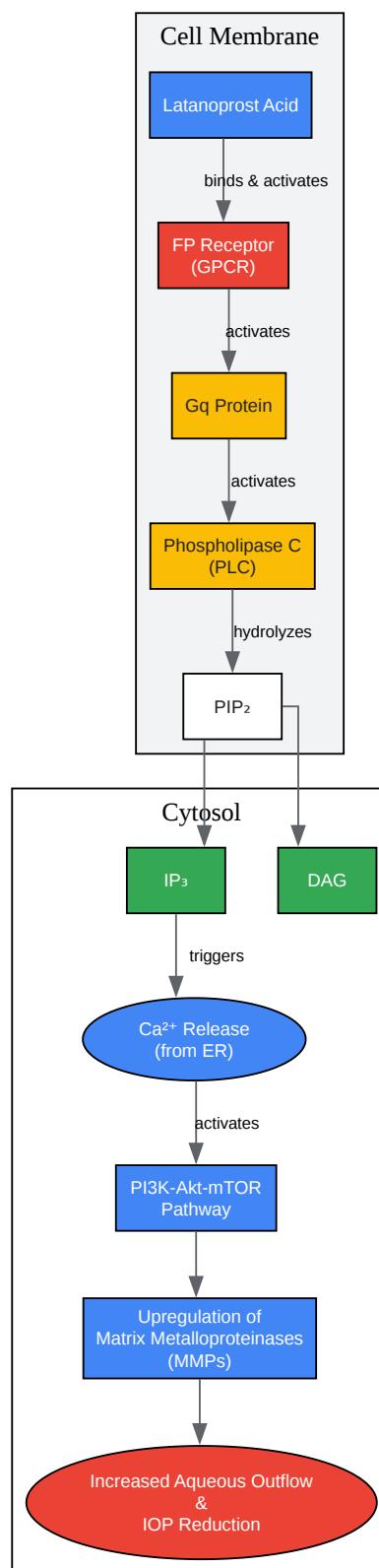
A generalized workflow for the synthesis of **Latanoprost acid-d4**.

Biological Activity and Mechanism of Action

Latanoprost acid, the non-deuterated counterpart of **Latanoprost acid-d4**, is a potent and selective agonist of the prostaglandin F2 α (FP) receptor.^[1] The binding of Latanoprost acid to the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.^{[1][10]} This signaling is central to its therapeutic effect of lowering intraocular pressure (IOP) in the treatment of glaucoma.^[11]

Signaling Pathway

The activation of the FP receptor by Latanoprost acid primarily couples to the Gq alpha subunit of the G-protein complex.^{[12][13]} This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).^{[12][13]} IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.^[10] These initial events subsequently activate downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway and the upregulation of matrix metalloproteinases (MMPs).^[11] The remodeling of the extracellular matrix in the uveoscleral pathway by MMPs is thought to increase the outflow of aqueous humor, thereby reducing IOP.^[1]



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Signaling pathway of Latanoprost acid via the FP receptor.

Analytical Methodology: Quantification by LC-MS/MS

Latanoprost acid-d4 is instrumental for the accurate quantification of Latanoprost acid in biological matrices. A detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is provided below.[5]

Experimental Protocol

Sample Preparation (Aqueous Humor)[5]

- To 100 μ L of aqueous humor, add 80 μ L of methanol and 20 μ L of **Latanoprost acid-d4** internal standard solution (600 ng/mL in methyl acetate).
- Vortex the mixture to precipitate proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.

Sample Preparation (Ciliary Body)[5]

- To approximately 25 mg of ciliary body tissue, add 1 mL of a 60:40 (v/v) mixture of ethyl acetate and isopropanol.
- Add 20 μ L of the **Latanoprost acid-d4** internal standard solution (600 ng/mL).
- Homogenize the tissue.
- Centrifuge the sample and collect the organic supernatant.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions[5]

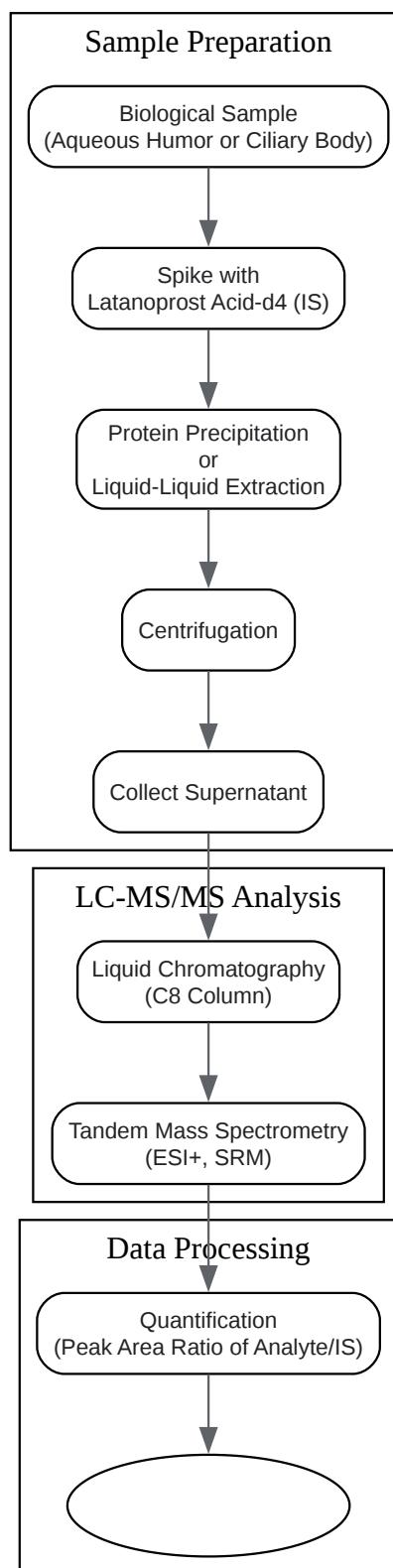
- Column: Octylsilica (C8) column

- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (55:45, v/v)
- Flow Rate: Optimized for separation
- Injection Volume: 10 μ L

Mass Spectrometric Conditions[5]

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode
- Scan Type: Selected Reaction Monitoring (SRM)
- Transitions:
 - Latanoprost acid: m/z 391.2 → 373.2 (and other fragments)
 - **Latanoprost acid-d4**: m/z 395.2 → 377.2 (and other corresponding fragments)
- Collision Energy: Optimized for each transition (e.g., 6–40 V)

Experimental Workflow

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Experimental workflow for the quantification of Latanoprost acid.

Conclusion

Latanoprost acid-d4 is an indispensable tool for the accurate and precise quantification of Latanoprost acid in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its role as an internal standard in robust analytical methods like LC-MS/MS, make it a critical reagent for pharmacokinetic, pharmacodynamic, and drug metabolism studies of Latanoprost. A thorough understanding of the biological signaling pathways of Latanoprost acid provides the necessary context for interpreting such quantitative data in drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Latanoprost Acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569910#what-is-latanoprost-acid-d4]

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